molecular formula C12H22F2N2O2 B12986538 tert-Butyl (2,2-difluoroethyl)(pyrrolidin-3-ylmethyl)carbamate

tert-Butyl (2,2-difluoroethyl)(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B12986538
M. Wt: 264.31 g/mol
InChI Key: CILZRMGUKBWTLE-UHFFFAOYSA-N
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Description

tert-Butyl (2,2-difluoroethyl)(pyrrolidin-3-ylmethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a pyrrolidin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,2-difluoroethyl)(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethyl bromide and pyrrolidin-3-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,2-difluoroethyl)(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Bases like potassium carbonate or sodium hydride; reactions are performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

tert-Butyl (2,2-difluoroethyl)(pyrrolidin-3-ylmethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluoroethyl)(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The pyrrolidin-3-ylmethyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride: Similar but exists as a hydrochloride salt.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidine ring with additional oxo groups.

Uniqueness

tert-Butyl (2,2-difluoroethyl)(pyrrolidin-3-ylmethyl)carbamate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H22F2N2O2

Molecular Weight

264.31 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoroethyl)-N-(pyrrolidin-3-ylmethyl)carbamate

InChI

InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16(8-10(13)14)7-9-4-5-15-6-9/h9-10,15H,4-8H2,1-3H3

InChI Key

CILZRMGUKBWTLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCNC1)CC(F)F

Origin of Product

United States

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